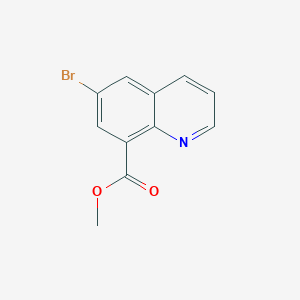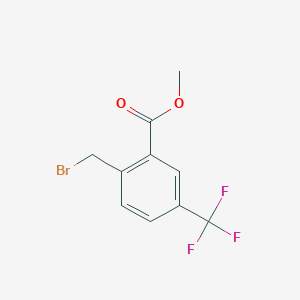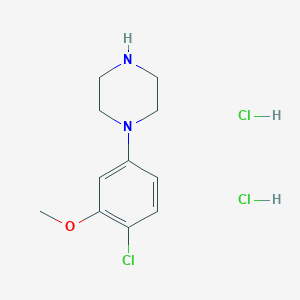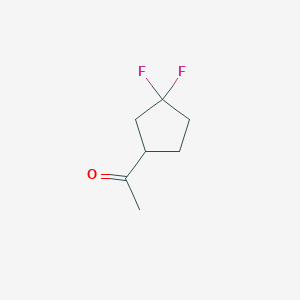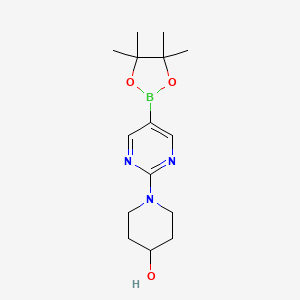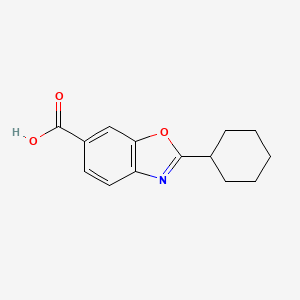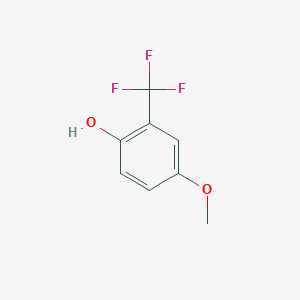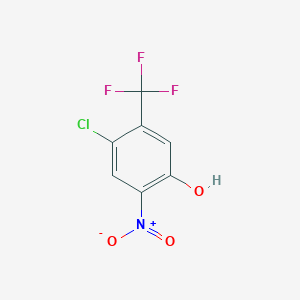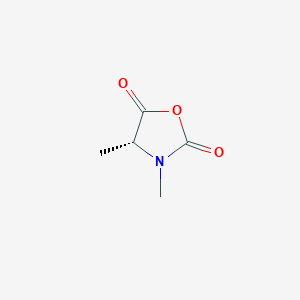
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Overview
Description
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, also known as DMO, is an important organic compound with a wide range of applications in the fields of synthetic chemistry, biochemistry, and pharmacology. It is a cyclic ketone that is used as a precursor for the synthesis of various compounds and drugs. DMO has also been studied for its potential use in the treatment of diseases such as cancer and Alzheimer's disease.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- A study by Tsukamoto et al. (1993) highlighted the synthesis of spirooxazolidine-2,4-dione derivatives, which were evaluated as cholinergic agents. These compounds, including variations of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, showed affinity for cortical M1 receptors and exhibited antiamnesic effects in mice, suggesting potential as antidementia drugs (Tsukamoto et al., 1993).
Biochemical Studies and Metabolism
- Inamura et al. (1989) investigated the relationship between seizure-induced damage in certain brain regions and acidosis, employing a derivative of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione in their methodology. This study contributed to understanding the biochemical pathways and complications associated with seizures (Inamura et al., 1989).
Pharmacokinetics and Drug Metabolism
- Tanaka et al. (1981) conducted pharmacokinetic studies on trimethadione and its metabolite, 5, 5-dimethyl-2, 4-oxazolidine-dione, in rats with chemically-induced liver injury. This research provides insights into the metabolic pathways and the impact of liver injury on drug metabolism (Tanaka et al., 1981).
Pharmacological Properties and Potential Therapeutics
- A study by Girgis et al. (2011) focused on the synthesis of 1,2,7,9-tetraaza-spiro[4.5]dec-2-ene-6,8,10-triones, which showed promising hypnotic effects. This research could provide a foundation for developing new therapeutics involving derivatives of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (Girgis et al., 2011).
properties
IUPAC Name |
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFJJYYGWFKOQH-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)OC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



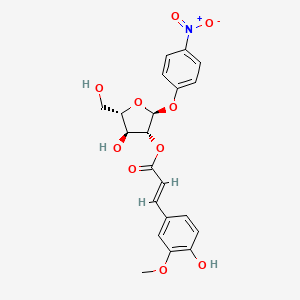
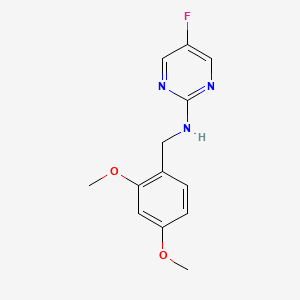
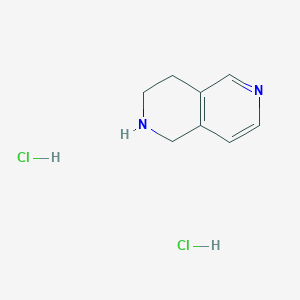
![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol](/img/structure/B1428522.png)

